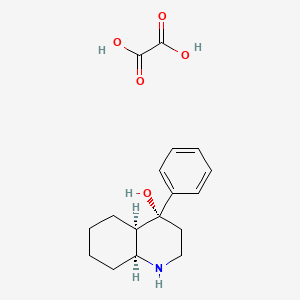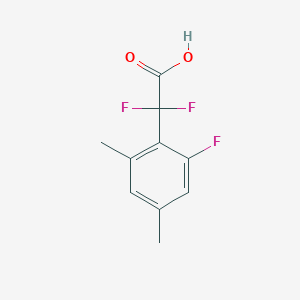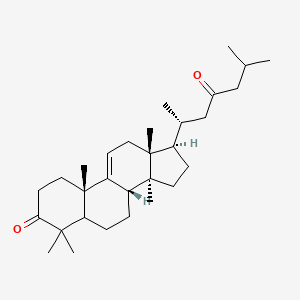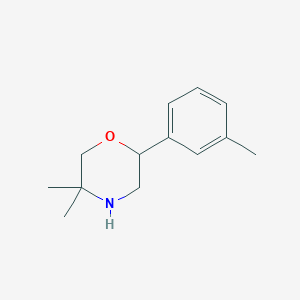
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated pyridine ring attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of a hydroxypropanoic acid group. One common method involves the reaction of 5-bromopyridine with an appropriate hydroxypropanoic acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid include other brominated pyridine derivatives and hydroxypropanoic acid analogs. Examples include 5-bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid and 4-(5-bromopyridin-2-yl)amino-4-oxobutanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a brominated pyridine ring and a hydroxypropanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
3-(5-bromopyridin-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-1-2-6(10-4-5)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13) |
Clé InChI |
YLPJQVVHZGCMMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)



![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)

![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)

![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)


